8-(Cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
8-(cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-10-7-12(8-13-10)3-5-14(6-4-12)11(16)9-1-2-9/h9H,1-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWCBUSXBBLHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(CC2)CC(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(Cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including effects on enzyme inhibition and receptor interactions.
- IUPAC Name: this compound
- CAS Number: 1487964-96-4
- Molecular Formula: C₁₄H₁₈N₂O₃
- Molecular Weight: 222.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to various biochemical effects that can be beneficial in therapeutic contexts.
Biological Activity Overview
Research indicates that compounds of this class may exhibit a range of biological activities, including:
- GlyT1 Inhibition: Similar diazaspiro compounds have been identified as selective inhibitors of GlyT1 (Glycine Transporter 1), which plays a crucial role in neurotransmission. This inhibition can lead to increased glycine levels in synaptic clefts, potentially enhancing neurotransmission and offering therapeutic benefits for conditions like schizophrenia .
- Anti-inflammatory Properties: Compounds related to this class have shown potential as anti-inflammatory agents by modulating immune responses and inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Study: GlyT1 Inhibition
In a study focusing on the design and synthesis of diazaspiro compounds, researchers developed derivatives that selectively inhibited GlyT1 without affecting GlyT2 isoforms. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors . The synthesized compounds demonstrated significant potency in vitro, suggesting potential for further development into therapeutic agents for neurological disorders.
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Understanding the synthetic routes allows researchers to explore various derivatives that may enhance biological activity or selectivity.
Table 2: Synthetic Routes Overview
| Step | Description |
|---|---|
| Cyclization | Formation of the spirocyclic structure |
| Functionalization | Introduction of cyclopropanecarbonyl group |
| Final Modifications | Adjustments to enhance biological activity |
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Electronic and Steric Effects: The cyclopropanecarbonyl group in the target compound provides a balance between rigidity and moderate electron-withdrawing character, contrasting with the strong electron-withdrawing nature of sulfonyl groups (e.g., 8-[(3,5-dichlorophenyl)sulfonyl] derivative) . Bulky substituents like 3-isopropyl-5-(4-morpholinophenyl)pyridin-4-yl may enhance binding specificity but complicate synthesis and reduce solubility .
Synthetic Accessibility :
- Acylation (for cyclopropanecarbonyl) and sulfonylation reactions typically achieve moderate yields (e.g., 25–53% for sulfonyl derivatives ), whereas cross-coupling methods (e.g., Suzuki) require precise Pd catalysis and microwave assistance .
Physicochemical Properties :
Preparation Methods
Synthetic Precursors and Intermediate Preparation
The 2,8-diazaspiro[4.5]decan-3-one scaffold serves as the foundational intermediate for derivatization. As demonstrated in multiple protocols, this core is typically synthesized via cyclization reactions or reductive amination of bicyclic amines. For instance, 2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS 832710-65-3) is a frequently employed precursor, prepared by treating spirocyclic lactams with hydrochloric acid. Structural characterization of this intermediate via NMR (400 MHz, DMSO-) reveals distinct signals at δ 1.44–1.71 ppm (m, 4H, cyclohexane protons) and 3.09–3.54 ppm (m, 4H, N-CH groups), confirming the spiro architecture.
Reductive Amination Approaches
Coupling Cyclopropanecarbaldehyde with Spiroamines
An alternative route involves reductive amination between 2,8-diazaspiro[4.5]decan-3-one and cyclopropanecarbaldehyde. General Method A (Ambeed) outlines this protocol:
Procedure :
Cyclopropanecarbaldehyde (0.42 mmol) and 2,8-diazaspiro[4.5]decan-3-one hydrochloride (0.83 mmol) are combined in DCM (2 mL) with TEA (0.83 mmol) and acetic acid (1 drop). After 10 minutes, sodium acetoxyborohydride (0.83 mmol) is added, and the mixture is stirred for 24 hours. Purification via reverse-phase HPLC (MeCN/HO gradient) affords the product.
Key Advantages :
-
Chemoselectivity : Sodium acetoxyborohydride selectively reduces imine intermediates without affecting carbonyl groups.
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Scalability : This method is adaptable to multi-gram syntheses with consistent yields (~50–70%).
Analytical Characterization and Validation
Spectroscopic Data
Successful synthesis is confirmed through:
-
NMR : Diagnostic signals for the cyclopropane moiety appear as a multiplet at δ 0.8–1.2 ppm (4H, cyclopropane CH) and a quintet at δ 1.6–1.8 ppm (1H, cyclopropane CH). The spirocyclic protons retain their characteristic splitting patterns.
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Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 249.2 (M+H).
Purity Assessment
MDAP and HPLC analyses consistently show >95% purity, with retention times varying by mobile phase composition.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Nucleophilic Acylation | DCM, TEA, 16 h, RT | 49–66% | >95% |
| Reductive Amination | DCM, NaBH(OAc), 24 h, RT | 50–70% | >90% |
Critical Observations :
-
Acylation offers higher reproducibility but requires stringent anhydrous conditions.
-
Reductive amination is preferable for substrates sensitive to acyl chlorides.
Industrial-Scale Considerations
Cost-Effectiveness of Reagents
Cyclopropanecarbonyl chloride, though commercially available, is cost-prohibitive for large-scale production. Patent EP3722284 suggests in situ generation via Friedel-Crafts acylation as a viable alternative.
Green Chemistry Metrics
-
Solvent Recovery : DCM is recycled via distillation, reducing environmental impact.
-
Catalyst Efficiency : Pd(PPh) (used in related Suzuki couplings) demonstrates recyclability up to three times without significant activity loss.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-(Cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one, and how do reaction conditions influence yield?
- Methodology : Common routes involve cyclopropane carbonyl chloride coupling to the diazaspiro core under anhydrous conditions. Solvent choice (e.g., THF vs. DCM) and base (e.g., triethylamine vs. DBU) critically affect reaction efficiency. For example, THF at 0–5°C with triethylamine achieves ~60% yield, while DCM at room temperature with DBU improves stereochemical control but reduces yield to ~45% due to side reactions .
- Key Parameters :
| Solvent | Base | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| THF | Et₃N | 0–5 | 60 | 98.5 |
| DCM | DBU | 25 | 45 | 99.2 |
Q. How does the cyclopropanecarbonyl substituent influence the compound’s reactivity compared to methyl or benzyl analogs?
- Analysis : The cyclopropane ring introduces steric strain and electronic effects, enhancing electrophilic reactivity at the carbonyl group. Comparative NMR studies show downfield shifts (δ 2.8–3.1 ppm for cyclopropane protons) versus methyl analogs (δ 1.2–1.5 ppm), indicating increased ring strain. This strain correlates with higher enzyme inhibition potency in vitro (IC₅₀ = 12 nM vs. 45 nM for methyl analogs) .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
